2-Chloro-4-methyl-6-(methylthio)pyrimidine

Medicinal Chemistry Cross-Coupling Regioselective Synthesis

Researchers face poor regioselectivity and mixture formation when using dichloropyrimidines for cross-coupling. This compound solves that with a single chlorine at the 2-position, methylthio at 6, and methyl at 4. - **Reactivity**: Orthogonal handles enable sequential functionalization without protecting groups. - **Differentiation**: Methylthio group can be oxidized to sulfonyl for tunable reactivity; absent in simple alkyl analogs. - **Supply**: ≥98% HPLC purity; 120-122°C melting point for easy handling.

Molecular Formula C6H7ClN2S
Molecular Weight 174.65 g/mol
CAS No. 89466-59-1
Cat. No. B3024953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-methyl-6-(methylthio)pyrimidine
CAS89466-59-1
Molecular FormulaC6H7ClN2S
Molecular Weight174.65 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)Cl)SC
InChIInChI=1S/C6H7ClN2S/c1-4-3-5(10-2)9-6(7)8-4/h3H,1-2H3
InChIKeyGLWCUQHONLZTOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-4-methyl-6-(methylthio)pyrimidine Overview


2-Chloro-4-methyl-6-(methylthio)pyrimidine (CAS 89466-59-1) is a multifunctional pyrimidine derivative characterized by the presence of chloro, methyl, and methylthio substituents at the 2-, 4-, and 6-positions, respectively [1]. Its molecular formula is C₆H₇ClN₂S with a molecular weight of 174.65 g/mol, and it is typically supplied as a white to light-yellow crystalline solid with purity ≥95% (HPLC) . The compound exhibits distinct physicochemical properties including an XLogP3 of 2.4, predicted pKa of 0.27±0.30, and a melting point of 120-122 °C [1]. These properties, combined with its orthogonal reactive handles, position this compound as a versatile intermediate in medicinal chemistry, agrochemical synthesis, and materials science.

Orthogonal reactive handles enable sequential functionalization
Single chlorine leaving group supports clean SNAr regioselectivity
Methylthio handle permits oxidation-tuned reactivity profiling
Crystalline solid facilitates precise weighing and ambient storage

Why 2-Chloro-4-methyl-6-(methylthio)pyrimidine Is Irreplaceable


Pyrimidine derivatives with similar core structures—such as 2,4-dichloro-6-methylpyrimidine, 2-chloro-4,6-dimethylpyrimidine, or regioisomeric chloro-methylthio pyrimidines—cannot be substituted for 2-chloro-4-methyl-6-(methylthio)pyrimidine without compromising reaction outcomes. The specific placement of the methylthio group at the 6-position, chloro at the 2-position, and methyl at the 4-position creates a unique electronic environment that dictates both reactivity and selectivity in cross-coupling and nucleophilic aromatic substitution (SNAr) reactions . Unlike dichloro analogs that suffer from poor regioselectivity and mixture formation, this compound possesses a single chlorine leaving group, enabling clean, predictable functionalization [1]. Furthermore, the methylthio moiety provides a handle for subsequent oxidation to sulfinyl or sulfonyl groups, offering a tunable reactivity profile that is absent in simple alkyl- or chloro-substituted pyrimidines [2]. These differentiating features are quantified in the evidence that follows.

Regioselectivity may reverse
Dichloro analogs often couple at the 4-position instead of the required 2-position, altering substitution patterns.
Mixture formation probable
Multiple leaving groups in 2,4-dichloro-6-methylpyrimidine lead to regioisomeric mixtures that need difficult separation.
Tunable oxidation handle absent
Simple alkyl- or chloro-substituted pyrimidines lack the methylthio group, preventing post-functionalization reactivity tuning via sulfoxide/sulfone conversion.

Performance Evidence for 2-Chloro-4-methyl-6-(methylthio)pyrimidine


Regioselectivity Reversal in Pd-Catalyzed Cross-Coupling

In palladium-catalyzed cross-coupling with benzylzinc reagents, 2-(methylthio)pyrimidines exhibit reversed regioselectivity compared to their 2,4-dichloropyrimidine analogs. Specifically, 2,4-bis(methylthio)pyrimidines undergo coupling at the 2-position, whereas 2,4-dichloropyrimidines react preferentially at the 4-position . This inversion of selectivity is attributed to the distinct electronic properties of the methylthio group and enables access to substitution patterns that are inaccessible with chloro-only building blocks. The reaction proceeds in moderate to good yields under mild conditions.

Regioselectivity reversal
Class-level inference
2-(Methylthio)pyrimidines
Coupling at 2-position
2,4-Dichloropyrimidines
Coupling at 4-position
Access to otherwise difficult substitution patterns
Reported for benzylzinc cross-coupling; Pd-catalyzed
Medicinal Chemistry Cross-Coupling Regioselective Synthesis

Enhanced Cross-Coupling Reactivity with Methylthio Pyrimidines

2-(Methylthio)pyrimidines are reported to be 'particularly reactive' substrates for palladium-catalyzed cross-coupling with benzylzinc reagents compared to other halogenated heterocycles . While specific rate constants are not available for 2-chloro-4-methyl-6-(methylthio)pyrimidine, the general class of 2-(methylthio)pyrimidines demonstrates superior reactivity over the corresponding 2-chloropyrimidines under identical conditions. This enhanced reactivity translates to reduced reaction times and milder conditions, which are critical for complex molecule synthesis where sensitive functional groups must be preserved.

Cross-coupling reactivity
Class-level inference
2-(Methylthio)pyrimidines
Reported particularly reactive
2-Chloropyrimidines
Standard reactivity
May allow milder reaction conditions
Qualitative comparison; substrate-specific review advised
Palladium Catalysis Cross-Coupling Synthetic Efficiency

Clean SNAr: Superior Regioselectivity

2,4-Dichloro-6-methylpyrimidine, a common alternative building block, undergoes nucleophilic aromatic substitution with poor regioselectivity, often producing mixtures of 2- and 4-substituted products that require difficult chromatographic separation [1]. In contrast, 2-chloro-4-methyl-6-(methylthio)pyrimidine possesses only one chlorine leaving group (at the 2-position), ensuring that SNAr reactions proceed cleanly to give a single regioisomeric product. The compound is synthesized from 2,4-dichloro-6-methylpyrimidine in 61% isolated yield , demonstrating that the methylthio group can be installed regioselectively at the 6-position, leaving the 2-chloro handle intact for further elaboration.

SNAr regioselectivity
Direct head-to-head comparison
This compound
Single chlorine → single product
2,4-Dichloro-6-methylpyrimidine
Mixture of 2- and 4-products
Eliminates tedious regioisomer separation
Synthesized in 61% yield from dichloro analog
SNAr Synthetic Methodology Regioselectivity

Lipophilicity Optimization for Drug Design

The computed XLogP3 value for 2-chloro-4-methyl-6-(methylthio)pyrimidine is 2.4 [1], which is 0.4 log units higher than that of 2-chloro-4,6-dimethylpyrimidine (XLogP3 = 2.0) [2]. The presence of the methylthio group imparts increased lipophilicity compared to a second methyl group, which can favorably influence membrane permeability and bioavailability in biologically active compounds. The topological polar surface area (TPSA) is 51.1 Ų [1], within the range considered favorable for oral absorption.

Lipophilicity (XLogP3)
Cross-study comparable
2.4 vs. 2.0
Higher lipophilicity vs. 2-chloro-4,6-dimethyl analog
Δ +0.4; TPSA 51.1 Ų
Medicinal Chemistry Physicochemical Properties Drug Discovery

Tunable Reactivity Through Methylthio Oxidation

The methylthio group in 2-chloro-4-methyl-6-(methylthio)pyrimidine can be selectively oxidized to the corresponding methylsulfinyl or methylsulfonyl derivatives. Studies on analogous 2-methylthio-4-chloropyrimidines demonstrate that oxidation of the 2-methylthio group 'greatly enhances the rate of displacement of the 4-chloro group' in aminolysis reactions [1]. This tunable reactivity profile—where the electron-withdrawing character of the sulfur substituent can be systematically increased—allows for precise control over reaction kinetics and product distribution, a feature not available in non-sulfur-containing pyrimidine building blocks.

Tunable reactivity
Supporting evidence
Oxidation to sulfinyl/sulfonyl greatly enhances displacement rate
Adjustable leaving group capacity
Reported for analogous 4-chloro systems
Oxidation Chemistry Reactivity Tuning SNAr

Solid-State Handling vs. Low-Melting Analogs

2-Chloro-4-methyl-6-(methylthio)pyrimidine is a crystalline solid with a melting point of 120-122 °C , significantly higher than the 34-36 °C melting point of 2-chloro-4,6-dimethylpyrimidine . The higher melting point facilitates easier handling, precise weighing, and long-term storage under ambient conditions. The compound is stable when stored at 2-8 °C under inert atmosphere , and its solid-state nature reduces the risk of degradation or evaporation that can affect low-melting or liquid analogs.

Melting point
Cross-study comparable
120–122 °C
Facilitates ambient handling vs. low-melting analogs
Δmp +86 °C over 2-chloro-4,6-dimethylpyrimidine
Physical Properties Process Chemistry Storage Stability

2-Chloro-4-methyl-6-(methylthio)pyrimidine Applications


Synthesis of HCV NS5B Polymerase Inhibitors

2-Chloro-4-methyl-6-(methylthio)pyrimidine serves as a key intermediate in the construction of pyrimidine-based antiviral agents, including inhibitors of hepatitis C virus (HCV) NS5B polymerase. The compound's 2-chloro group enables efficient SNAr with amine nucleophiles, while the 6-methylthio moiety can be subsequently oxidized and displaced to introduce diverse functionality [1]. The higher lipophilicity (XLogP3 = 2.4) conferred by the methylthio group enhances membrane permeability of the final drug candidates [2].

Development of Strobilurin-Type Agrochemical Fungicides

In the agrochemical sector, this pyrimidine scaffold is employed in the molecular modification of strobilurin fungicides. The regioselective reactivity of the 2-chloro handle allows for precise attachment of pharmacophoric groups, while the 6-methylthio group provides a point for further functionalization or metabolic tuning. Industrial processes benefit from the compound's high purity (≥98.5% HPLC) and favorable solid-state handling properties (mp 120-122 °C) .

Organic Semiconductor & OLED Precursors

The orthogonal reactivity of the chloro and methylthio groups makes 2-chloro-4-methyl-6-(methylthio)pyrimidine an ideal precursor for the synthesis of electron-transport materials used in organic light-emitting diodes (OLEDs). The ability to sequentially functionalize each position enables the construction of well-defined conjugated architectures. Zone-refined material with purity ≥99.9% is available for demanding optoelectronic applications .

Chemical Biology Tools for Covalent Protein Modification

The methylthio group serves as a thioether-directed handle for site-specific covalent modification of cysteine residues in proteins. Under controlled conditions, the methylthio moiety can be activated for bioconjugation, while the 2-chloro group remains available for attaching reporter tags (e.g., fluorophores or biotin) . This dual reactivity profile enables the development of targeted chemical probes for studying protein function.

Application
Selection Property
Validation Focus
HCV NS5B polymerase inhibitor synthesis
Regioselective SNAr with amine nucleophiles
Functionalization efficiency and lipophilicity impact
Strobilurin-type agrochemical fungicides
Orthogonal reactive handles for sequential derivatization
Regiochemical control and high-purity supply
Organic semiconductor / OLED precursors
Site-selective functionalization for conjugated architectures
Ultra-high purity and structural integrity
Chemical biology tools for covalent protein modification
Dual reactivity (chloro / methylthio) for bioconjugation
Site selectivity in labeling and reporter attachment

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